molecular formula C14H10F3NO2 B2657475 1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone CAS No. 338978-29-3

1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone

Cat. No.: B2657475
CAS No.: 338978-29-3
M. Wt: 281.234
InChI Key: KLLRYDKZAAZMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring via an ether linkage

Scientific Research Applications

1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone has several scientific research applications:

    Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique chemical structure and biological activity.

    Agrochemicals: It is explored as a potential ingredient in pesticides and herbicides, leveraging its chemical stability and effectiveness.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.

    Biological Research: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly stated in the sources, compounds with similar structures, such as Trifluoromethylpyridine (TFMP) derivatives, are known to have distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .

Safety and Hazards

While specific safety and hazard information for this compound was not found in the sources, compounds with similar structures, such as 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenol, have been associated with certain hazard statements including H302, H315, H319, H335 .

Preparation Methods

The synthesis of 1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-(trifluoromethyl)pyridine and 4-hydroxyacetophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Ether Formation: The key step involves the formation of an ether bond between the pyridine and phenyl rings. This is achieved through a nucleophilic substitution reaction where the hydroxyl group of 4-hydroxyacetophenone reacts with the trifluoromethylpyridine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under specific conditions.

    Common Reagents and Conditions: Typical reagents include bases, acids, and catalysts, while conditions may involve varying temperatures, pressures, and solvents.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include other trifluoromethyl-substituted pyridines and phenyl ethers.

    Uniqueness: The presence of both the trifluoromethyl group and the ether linkage in this compound imparts unique chemical and biological properties, distinguishing it from other compounds.

    Comparison: Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-9(19)10-2-5-12(6-3-10)20-13-7-4-11(8-18-13)14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLRYDKZAAZMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.